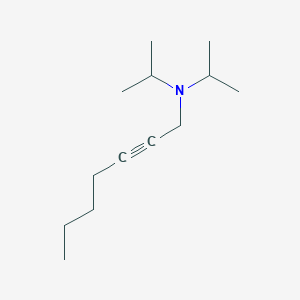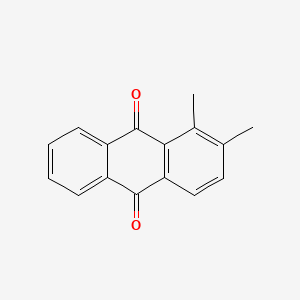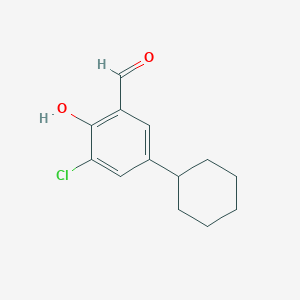
2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s structure includes two methyl groups at positions 2 and 6, and a prop-2-yn-1-yl group at position 1, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine can be achieved through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)amines . This method typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired piperidine derivative.
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be cost-effective and scalable, allowing for the large-scale production of compounds like this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The compound’s unique structure also makes it valuable in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways . The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the compound’s biological activity, including its antimicrobial and antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine include other piperidine derivatives, such as 2,6-dimethylpiperidine and 1-(prop-2-yn-1-yl)piperidine . These compounds share structural similarities but differ in their functional groups and substituents.
Uniqueness: What sets this compound apart is its unique combination of methyl and prop-2-yn-1-yl groups. This specific arrangement of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2,6-dimethyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C10H17N/c1-4-8-11-9(2)6-5-7-10(11)3/h1,9-10H,5-8H2,2-3H3 |
Clé InChI |
DPJZDPSCRBSNAT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1CC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)
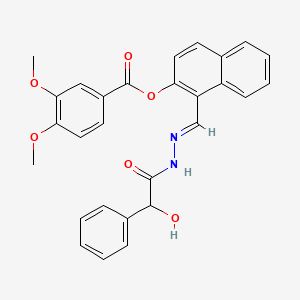
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)
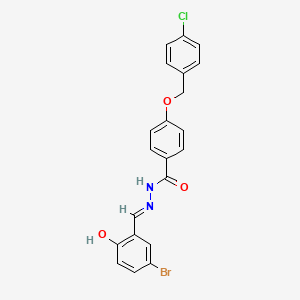

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)

![3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B12007883.png)
